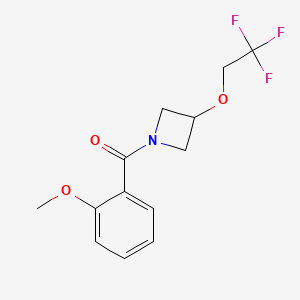

1-(2-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine

Description

Properties

IUPAC Name |

(2-methoxyphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO3/c1-19-11-5-3-2-4-10(11)12(18)17-6-9(7-17)20-8-13(14,15)16/h2-5,9H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIKGAGRPIAHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CC(C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine can undergo various chemical reactions, including:

Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents can be used to convert specific functional groups into their reduced forms.

Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has shown promise in pharmacological applications, particularly in the development of new therapeutic agents. Its structural features suggest potential activity against various diseases. For instance:

- Anticancer Activity : Preliminary studies indicate that derivatives of azetidine compounds exhibit cytotoxic effects on cancer cell lines. The incorporation of the trifluoroethoxy group may enhance bioactivity and selectivity towards cancer cells.

- Antidiabetic Properties : Research into similar azetidine derivatives has revealed potential antidiabetic effects, suggesting that this compound could be explored for managing diabetes through modulation of glucose metabolism.

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxicity of azetidine derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that modifications to the azetidine core significantly impacted cell viability, with certain derivatives demonstrating IC50 values in the micromolar range.

- Diabetes Management : A related study focused on azetidine compounds in animal models of diabetes. Results showed that these compounds could lower blood glucose levels effectively compared to control groups.

Material Science

Polymer Synthesis

The unique trifluoroethoxy group can be utilized in polymer chemistry to create fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in applications such as coatings, adhesives, and sealants.

- Fluorinated Polymers : The incorporation of 1-(2-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine into polymer matrices has been explored to improve hydrophobicity and reduce surface energy, making them suitable for anti-fogging and anti-sticking applications.

Environmental Applications

Environmental Remediation

Research indicates that fluorinated compounds can play a role in environmental remediation due to their stability and resistance to degradation. The application of this compound in remediation technologies could be significant in addressing pollution from persistent organic pollutants.

- Adsorption Studies : Investigations into the adsorption capabilities of this compound on various substrates have shown potential for removing contaminants from water sources.

Summary Table of Applications

| Application Area | Specific Use Cases | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Cytotoxic effects observed on cancer cell lines |

| Antidiabetic properties | Lowered blood glucose levels in animal models | |

| Material Science | Polymer synthesis | Enhanced thermal stability and chemical resistance |

| Environmental Science | Environmental remediation | Effective adsorption capabilities for water contaminants |

Mechanism of Action

The mechanism by which 1-(2-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

1-(2-Methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring structure substituted with both a methoxybenzoyl group and a trifluoroethoxy group. This configuration is significant as it influences the compound's solubility, stability, and interaction with biological targets.

- Molecular Formula : CHFNO

- Molecular Weight : 297.22 g/mol

- IUPAC Name : this compound

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties . In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency.

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve the following pathways:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression.

- Induction of Apoptosis : Studies suggest that it may activate apoptotic pathways in cancer cells.

Anti-inflammatory Effects

In addition to its antitumor activity, preliminary studies have suggested that this compound may possess anti-inflammatory properties .

- Model Used : Lipopolysaccharide (LPS)-induced inflammation in murine macrophages.

- Results : The compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 30% at a concentration of 20 µM.

Data Table of Biological Activities

| Activity Type | Model/System | Concentration Tested | Effect Observed |

|---|---|---|---|

| Antitumor Activity | MCF-7 Cell Line | 10–25 µM | Cytotoxicity (IC50 values) |

| HeLa Cell Line | 10–25 µM | Cytotoxicity | |

| A549 Cell Line | 10–25 µM | Cytotoxicity | |

| Anti-inflammatory | LPS-induced Macrophages | 20 µM | Decreased TNF-alpha/IL-6 |

Case Studies and Research Findings

A notable study published in a pharmacology journal investigated the effects of this compound on tumor growth in vivo. Mice bearing xenograft tumors were treated with varying doses of the compound over several weeks.

- Findings : Tumor size was significantly reduced in treated groups compared to controls (p < 0.05). Histological analysis revealed increased apoptosis in tumor tissues from treated mice.

Comparison with Similar Compounds

Azetidine Derivatives

Azetidin-2-one Derivatives (e.g., compounds from ): Azetidin-2-one (β-lactam) derivatives are characterized by a ketone group in the azetidine ring. Unlike the target compound, these derivatives often feature hydrazide or acetophenone-derived substituents. For example, compounds synthesized via hydrazide reactions with 4-substituted acetophenones (as in ) exhibit variable reactivity and biological activity depending on substituents. The absence of a trifluoroethoxy group in these derivatives reduces their electronegativity and metabolic stability compared to the target compound .

Key Differences:

- Functional Groups: The target compound’s trifluoroethoxy group enhances resistance to hydrolysis compared to ethoxy or methoxy groups in other azetidines.

- Ring Strain: Both compounds share the azetidine core’s inherent strain, but the target compound’s acyl and ether substituents may mitigate strain-related instability.

Trifluoroethoxy-Containing Compounds

Triflusulfuron Methyl (): This herbicide contains a trifluoroethoxy group on a triazine ring. While structurally distinct from the target compound (triazine vs. azetidine core), both share the trifluoroethoxy substituent, which contributes to their resistance to enzymatic degradation.

3-(2,2,2-Trifluoroethoxy)pyrrolidine Hydrochloride ():

This pyrrolidine derivative has a five-membered ring, reducing ring strain compared to azetidine. The hydrochloride salt improves solubility in polar solvents, a property the target compound may lack due to its neutral benzoyl group. However, the azetidine core’s smaller size could enhance binding affinity in sterically constrained environments .

Benzoate/Benzoyl Derivatives

Metsulfuron Methyl ():

A sulfonylurea herbicide with a methyl benzoate group. The target compound’s 2-methoxybenzoyl group shares aromaticity but lacks the sulfonylurea bridge critical for herbicidal activity. This suggests divergent applications: the target compound may prioritize receptor binding over enzyme inhibition .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Metabolic Stability: The trifluoroethoxy group in the target compound likely improves metabolic stability over non-fluorinated analogs, as seen in triazine herbicides .

- Conformational Rigidity: The azetidine core’s strain may enhance binding specificity compared to pyrrolidine derivatives, though solubility could be a limitation .

Q & A

How can researchers optimize the synthesis of 1-(2-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine to improve yield and purity?

Answer:

The synthesis typically involves introducing the trifluoroethoxy group via nucleophilic substitution on the azetidine ring. Key steps include:

- Reagent Selection : Use sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base to deprotonate the azetidine nitrogen, facilitating substitution .

- Solvent Optimization : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reaction efficiency by minimizing hydrolysis of reactive intermediates .

- Temperature Control : Maintain temperatures between 0–25°C to balance reaction kinetics and side-product formation .

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Validate purity using HPLC (>95%) and characterize via and NMR .

What advanced spectroscopic techniques are critical for characterizing the conformational flexibility of the azetidine ring in this compound?

Answer:

- Dynamic NMR (DNMR) : Detects ring puckering dynamics by monitoring or signal splitting at variable temperatures .

- X-ray Crystallography : Resolves the azetidine ring’s chair or envelope conformations and intermolecular interactions (e.g., hydrogen bonding with the methoxybenzoyl group) .

- DFT Calculations : Compare experimental NMR chemical shifts with computed values (e.g., using Gaussian or ORCA software) to validate ground-state conformers .

How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability) for this compound?

Answer:

- Orthogonal Assays : Validate target binding (e.g., sodium channel inhibition) using both electrophysiology (patch-clamp) and fluorescence-based assays to rule out assay-specific artifacts .

- Purity Verification : Ensure >95% purity via LC-MS to exclude confounding effects from synthetic byproducts .

- Structural Analog Testing : Compare activity with analogs (e.g., replacing trifluoroethoxy with methylphenoxy) to isolate pharmacophore contributions .

What computational strategies are recommended to predict the compound’s interaction with biological targets like ion channels?

Answer:

- Molecular Docking (AutoDock Vina) : Model binding poses of the methoxybenzoyl group in hydrophobic pockets of voltage-gated sodium channels .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100+ ns trajectories (GROMACS/NAMD) to assess trifluoroethoxy group solvation effects .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., methoxy vs. ethoxy groups) .

How does the electronic nature of the trifluoroethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Electron-Withdrawing Effect : The CF group reduces electron density on the oxygen, enhancing leaving-group ability in SN2 reactions (e.g., displacement by thiols or amines) .

- Steric Considerations : The trifluoroethoxy group’s bulkiness may favor aprotic solvents (e.g., DMF) to stabilize transition states .

- Competitive Pathways : Monitor for elimination (E2) byproducts via NMR when using strong bases like NaH .

What methodologies are effective for analyzing the compound’s stability under physiological conditions (e.g., pH, temperature)?

Answer:

- Forced Degradation Studies : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor hydrolysis of the ester or amide bonds via LC-MS .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., >150°C stability for storage) .

- Light Exposure Tests : Use ICH Q1B guidelines to evaluate photodegradation under UV/visible light .

How can structure-activity relationship (SAR) studies be designed to explore the role of the methoxybenzoyl substituent?

Answer:

- Analog Synthesis : Replace methoxy with ethoxy, hydroxy, or halogens to probe electronic and steric effects .

- Biological Screening : Test analogs against target panels (e.g., kinase or GPCR assays) to map substituent contributions to potency/selectivity .

- Co-crystallization : Resolve X-ray structures of analog-protein complexes to identify critical hydrogen bonds or π-π interactions .

What strategies mitigate challenges in isolating enantiomers of this compound during asymmetric synthesis?

Answer:

- Chiral Stationary Phases (CSPs) : Use HPLC with amylose- or cellulose-based columns (e.g., Chiralpak AD-H) for resolution .

- Chiral Auxiliaries : Introduce temporary groups (e.g., Evans oxazolidinones) to enforce diastereomeric crystallization .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester enantiomers .

How can researchers validate the compound’s metabolic pathways in vitro?

Answer:

- Liver Microsome Assays : Incubate with human hepatocytes and NADPH, then identify metabolites via UPLC-QTOF-MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interaction risks .

- Reactive Metabolite Trapping : Add glutathione (GSH) to detect electrophilic intermediates forming GSH adducts .

What experimental and computational approaches are recommended to study the compound’s membrane permeability?

Answer:

- Parallel Artificial Membrane Permeability Assay (PAMPA) : Quantify passive diffusion using lipid-coated filters .

- MD Simulations of Bilayers : Model partitioning of the trifluoroethoxy group into lipid tails (CHARMM36 force field) .

- LogP Measurement : Determine octanol-water partitioning via shake-flask or chromatographic methods (e.g., HPLC log k’) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.